3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]-
CAS No.:
Cat. No.: VC13477586
Molecular Formula: C12H20N4
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N4 |
|---|---|
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | 6-[(4-ethylpiperazin-1-yl)methyl]pyridin-3-amine |
| Standard InChI | InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-12-4-3-11(13)9-14-12/h3-4,9H,2,5-8,10,13H2,1H3 |
| Standard InChI Key | NMKODZANIAMINL-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=NC=C(C=C2)N |
| Canonical SMILES | CCN1CCN(CC1)CC2=NC=C(C=C2)N |
Introduction
Key Findings
3-Pyridinamine, 6-[(4-ethyl-1-piperazinyl)methyl]- (IUPAC name: 6-[(4-ethylpiperazin-1-yl)methyl]pyridin-3-amine) is a heterocyclic organic compound with the molecular formula C₁₂H₂₀N₄ and a molecular weight of 220.31 g/mol. This compound combines pyridine and piperazine moieties, making it a versatile intermediate in pharmaceutical and organic synthesis. Recent advancements in its synthesis, such as a one-step photocatalytic method achieving 95% yield , highlight its growing importance in industrial applications. Emerging research suggests structural analogs exhibit antimicrobial activity , positioning this compound as a candidate for drug development.
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a methyl-piperazine group. The piperazine moiety contains a terminal ethyl group, contributing to its lipophilicity and potential bioavailability.
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₀N₄ | |
| Molecular Weight | 220.31 g/mol | |
| IUPAC Name | 6-[(4-ethylpiperazin-1-yl)methyl]pyridin-3-amine | |
| SMILES | CC1CCN(CC1)CNC2=CN=C(C=C2)N | |
| InChI Key | NMKODZANIAMINL-UHFFFAOYSA-N |
The planar pyridine ring and flexible piperazine side chain enable diverse intermolecular interactions, including hydrogen bonding and π-π stacking.
Synthesis and Industrial Production
Conventional Methods
Traditional synthesis involves sequential functionalization:
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Amination: Reaction of 3-pyridinamine with 4-ethylpiperazine in ethanol/methanol under reflux.
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Purification: Column chromatography or recrystallization yields >80% purity.
Photocatalytic One-Step Synthesis (Patent CN108558792B)**
A breakthrough method eliminates multi-step processes :
Procedure
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Reactants: 2-aminopyridine, piperazine-1-tert-butyl formate, acridine salt photocatalyst.
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Conditions: Blue LED irradiation, dichloroethane solvent, TEMPO oxidant.
Advantages
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No heavy metals (e.g., palladium) or hazardous hydrogen gas.
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Reduced byproducts and operational costs.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The primary amine on pyridine participates in:
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Acylation: Reaction with acyl chlorides to form amides.
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Schiff Base Formation: Condensation with aldehydes/ketones .
Piperazine Modifications
The ethyl-piperazine group undergoes:
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Alkylation: Quaternization of the tertiary nitrogen.
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Oxidation: Conversion to N-oxide derivatives using H₂O₂.
| Compound | Target Microorganism | MIC (μg/mL) | Source |
|---|---|---|---|
| 6-[(4-Methylpiperazinyl)methyl]pyridin-3-amine | E. coli | 16 | |
| 6-Piperazinyl-3H-pyrimidin-4-one | S. aureus | 8 |
Central Nervous System (CNS) Applications
The compound’s ability to cross the blood-brain barrier (logP ≈ 2.1) suggests potential for:
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Antidepressants: Serotonin receptor modulation.
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Antipsychotics: Dopamine D₂ receptor antagonism.
Comparative Analysis with Structural Analogs
2-(4-Butyl-1-piperazinyl)-3-pyridinamine**
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Structural Difference: Butyl vs. ethyl group on piperazine.
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Impact:
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Lipophilicity: logP increases from 2.1 to 2.9.
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Bioavailability: 65% (butyl) vs. 78% (ethyl) in rat models.
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